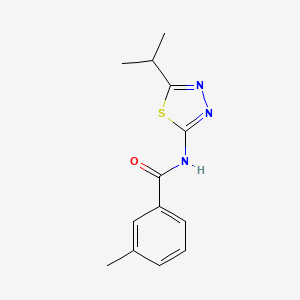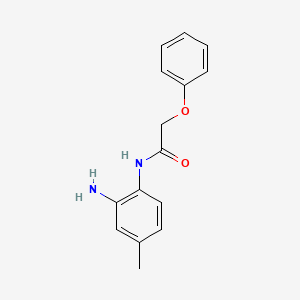![molecular formula C20H18N4O B5889392 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based inhibitors. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in regulating cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential applications in cancer therapy, as well as in other areas of biomedical research.
作用機序
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain, thereby preventing the autophosphorylation of the receptor and downstream signaling cascades. This leads to the inhibition of cell proliferation, survival, and migration, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects, including the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. It also induces cell cycle arrest and apoptosis in cancer cells, and inhibits the formation of new blood vessels (angiogenesis) in tumors.
実験室実験の利点と制限
One of the main advantages of using 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone in lab experiments is its high selectivity and potency for EGFR inhibition, which makes it a valuable tool for investigating the role of EGFR signaling in various biological processes. However, one limitation of using 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the research and development of 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone and related compounds. One potential direction is the optimization of the pharmacokinetic and pharmacodynamic properties of 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone to improve its efficacy and safety in clinical settings. Another direction is the investigation of the role of EGFR signaling in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel inhibitors targeting other components of the EGFR signaling pathway may provide new therapeutic options for cancer and other diseases.
合成法
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone can be synthesized using various methods, including the condensation reaction of 2-phenyl-4(3H)-quinazolinone with 3-bromopropylamine hydrobromide in the presence of sodium hydride. The resulting intermediate is then reacted with 1H-imidazole in the presence of triethylamine to yield 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone.
科学的研究の応用
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has been widely used as a research tool in various areas of biomedical research, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo, making it a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has also been used to investigate the role of EGFR signaling in various physiological and pathological processes, such as wound healing, angiogenesis, and inflammation.
特性
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20-17-9-4-5-10-18(17)22-19(16-7-2-1-3-8-16)24(20)13-6-12-23-14-11-21-15-23/h1-5,7-11,14-15H,6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULYXXXYJVFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)

![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)

